molecular formula C14H12N2O4 B11982922 2-{[(e)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol CAS No. 29644-87-9

2-{[(e)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol

Cat. No.: B11982922
CAS No.: 29644-87-9
M. Wt: 272.26 g/mol
InChI Key: UCPKDZRIVQBHHI-UHFFFAOYSA-N
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Description

2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and have been widely studied for their potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol typically involves the reaction of 4-methoxybenzaldehyde with 5-nitro-2-aminophenol. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the Schiff base. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amino groups replacing nitro groups.

    Substitution: Substituted derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol involves its interaction with various molecular targets. As a Schiff base, it can form coordination complexes with metal ions, which can enhance its biological activity. The compound’s nitro and methoxy groups also contribute to its reactivity and potential biological effects. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with cellular enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

29644-87-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C14H12N2O4/c1-20-12-5-2-10(3-6-12)9-15-13-7-4-11(16(18)19)8-14(13)17/h2-9,17H,1H3

InChI Key

UCPKDZRIVQBHHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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